molecular formula C11H6Cl2FNO2 B029864 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride CAS No. 69399-79-7

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Cat. No. B029864
CAS RN: 69399-79-7
M. Wt: 274.07 g/mol
InChI Key: XJCUKCOLGJDGGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride involves a series of steps including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde. The process is noted for its practicality, high yield, and low cost, with the final product's structure confirmed through various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and MS, achieving a total yield of 60.2% (Su Wei-ke, 2008).

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including isoxazolone derivatives, show significant biological and medicinal properties, making them excellent intermediates for the synthesis of numerous heterocycles. A literature review highlights the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones through a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3. This method is noted for its simplicity and environmental friendliness, suggesting a potential pathway for synthesizing derivatives of the specified compound for research applications in medicinal chemistry and organic synthesis (Laroum et al., 2019).

Fluorescent Chemosensors

Fluorophoric platforms, such as 4-Methyl-2,6-diformylphenol (DFP), have been extensively studied for their high selectivity and sensitivity in detecting various analytes, including metal ions and neutral molecules. The development of DFP-based fluorescent chemosensors could provide a foundation for exploring the fluorescent properties of related compounds, including the one , for applications in chemical sensing and environmental monitoring (Roy, 2021).

Catalytic Applications

The review of electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) presents an overview of advancements in electroplating and energy storage. This suggests potential catalytic or electrocatalytic applications of related compounds, especially in synthesizing new materials or in energy storage technologies (Tsuda, Stafford, & Hussey, 2017).

Environmental Remediation

A comprehensive review of polychlorinated biphenyls (PCBs) in contaminated soils and sediments discusses the most frequent remediation solutions, including microbial degradation and chemical reagents. This indicates a potential research avenue for the specified compound in environmental remediation, particularly if its derivatives show similar or enhanced properties for degrading persistent organic pollutants (Jing, Fusi, & Kjellerup, 2018).

Safety And Hazards

According to the safety data sheet, this compound causes severe skin burns and eye damage. It reacts violently with water, liberating toxic gas . The safety data sheet advises to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(15-17-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCUKCOLGJDGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219518
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

CAS RN

69399-79-7
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name Fcmic chloride
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Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
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Record name FCMIC CHLORIDE
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